Cas no 2229399-05-5 (5-3-fluoro-5-(trifluoromethyl)phenyl-1,2-oxazol-4-amine)

5-3-fluoro-5-(trifluoromethyl)phenyl-1,2-oxazol-4-amine 化学的及び物理的性質
名前と識別子
-
- 5-3-fluoro-5-(trifluoromethyl)phenyl-1,2-oxazol-4-amine
- EN300-1960094
- 5-[3-fluoro-5-(trifluoromethyl)phenyl]-1,2-oxazol-4-amine
- 2229399-05-5
-
- インチ: 1S/C10H6F4N2O/c11-7-2-5(9-8(15)4-16-17-9)1-6(3-7)10(12,13)14/h1-4H,15H2
- InChIKey: FHJPPVWRMIWYHX-UHFFFAOYSA-N
- ほほえんだ: FC1=CC(C(F)(F)F)=CC(=C1)C1=C(C=NO1)N
計算された属性
- せいみつぶんしりょう: 246.04162547g/mol
- どういたいしつりょう: 246.04162547g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 7
- 重原子数: 17
- 回転可能化学結合数: 1
- 複雑さ: 274
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.3
- トポロジー分子極性表面積: 52Ų
5-3-fluoro-5-(trifluoromethyl)phenyl-1,2-oxazol-4-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1960094-0.05g |
5-[3-fluoro-5-(trifluoromethyl)phenyl]-1,2-oxazol-4-amine |
2229399-05-5 | 0.05g |
$1152.0 | 2023-09-17 | ||
Enamine | EN300-1960094-2.5g |
5-[3-fluoro-5-(trifluoromethyl)phenyl]-1,2-oxazol-4-amine |
2229399-05-5 | 2.5g |
$2688.0 | 2023-09-17 | ||
Enamine | EN300-1960094-0.5g |
5-[3-fluoro-5-(trifluoromethyl)phenyl]-1,2-oxazol-4-amine |
2229399-05-5 | 0.5g |
$1316.0 | 2023-09-17 | ||
Enamine | EN300-1960094-10.0g |
5-[3-fluoro-5-(trifluoromethyl)phenyl]-1,2-oxazol-4-amine |
2229399-05-5 | 10g |
$5897.0 | 2023-05-31 | ||
Enamine | EN300-1960094-0.1g |
5-[3-fluoro-5-(trifluoromethyl)phenyl]-1,2-oxazol-4-amine |
2229399-05-5 | 0.1g |
$1207.0 | 2023-09-17 | ||
Enamine | EN300-1960094-1.0g |
5-[3-fluoro-5-(trifluoromethyl)phenyl]-1,2-oxazol-4-amine |
2229399-05-5 | 1g |
$1371.0 | 2023-05-31 | ||
Enamine | EN300-1960094-5g |
5-[3-fluoro-5-(trifluoromethyl)phenyl]-1,2-oxazol-4-amine |
2229399-05-5 | 5g |
$3977.0 | 2023-09-17 | ||
Enamine | EN300-1960094-10g |
5-[3-fluoro-5-(trifluoromethyl)phenyl]-1,2-oxazol-4-amine |
2229399-05-5 | 10g |
$5897.0 | 2023-09-17 | ||
Enamine | EN300-1960094-1g |
5-[3-fluoro-5-(trifluoromethyl)phenyl]-1,2-oxazol-4-amine |
2229399-05-5 | 1g |
$1371.0 | 2023-09-17 | ||
Enamine | EN300-1960094-0.25g |
5-[3-fluoro-5-(trifluoromethyl)phenyl]-1,2-oxazol-4-amine |
2229399-05-5 | 0.25g |
$1262.0 | 2023-09-17 |
5-3-fluoro-5-(trifluoromethyl)phenyl-1,2-oxazol-4-amine 関連文献
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1. Branched dimerization of Tat peptide improves permeability to HeLa and hippocampal neuronal cells†I. Abrrey Monreal,Qian Liu,Katherine Tyson,Tyler Bland,Doralyn S. Dalisay,Erin V. Adams,Gary A. Wayman,Hector C. Aguilar,Jonel P. Saludes Chem. Commun., 2015,51, 5463-5466
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Ilya D. Gridnev,Elisabetta Alberico,Serafino Gladiali Chem. Commun., 2012,48, 2186-2188
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Joshua D. McGraw,Nicholas M. Jago,Kari Dalnoki-Veress Soft Matter, 2011,7, 7832-7838
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Qianwen Chen,Zhen Hou,Weiman Zhuang,Tianxu Zhang J. Mater. Chem. A, 2020,8, 16232-16237
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David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
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Na Zhang,Zhe Li,Can Zhu,Hongjian Peng,Yingping Zou RSC Adv., 2021,11, 13571-13578
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Christof Geßner,Dmytro Denysenko,Björn Bredenkötter,Fabienne Gschwind,Katharina M. Fromm,Wojciech Nitek,Elias Klemm,Dirk Volkmer Dalton Trans., 2013,42, 6909-6921
5-3-fluoro-5-(trifluoromethyl)phenyl-1,2-oxazol-4-amineに関する追加情報
5-3-fluoro-5-(trifluoromethyl)phenyl-1,2-oxazol-4-amine: A Comprehensive Overview
The compound with CAS No. 2229399-05-5, known as 5-3-fluoro-5-(trifluoromethyl)phenyl-1,2-oxazol-4-amine, is a highly specialized organic compound that has garnered significant attention in the fields of medicinal chemistry and materials science. This compound is characterized by its unique structure, which combines a fluorinated aromatic ring with an oxazole moiety, making it a promising candidate for various applications.
5-fluoro and trifluoromethyl substituents are key features of this compound. The presence of these groups significantly influences its chemical properties, such as solubility, stability, and reactivity. Recent studies have demonstrated that the oxazole ring in this compound plays a crucial role in enhancing its pharmacokinetic properties, making it a potential lead molecule for drug development.
One of the most exciting developments involving 5-(trifluoromethyl)phenyl derivatives is their application in the design of novel anticancer agents. Researchers have reported that this compound exhibits selective cytotoxicity against various cancer cell lines, suggesting its potential as a targeted therapy. The fluorinated aromatic ring not only enhances the compound's bioavailability but also contributes to its ability to penetrate cellular membranes effectively.
In addition to its medicinal applications, 1,2-oxazol derivatives like this compound have found utility in the synthesis of advanced materials. For instance, recent advancements in polymer chemistry have utilized this compound as a building block for constructing high-performance polymers with tailored electronic properties. The trifluoromethyl group imparts unique electronic characteristics to the polymer backbone, enabling applications in organic electronics and optoelectronics.
The synthesis of 5-fluoro substituted oxazole derivatives has been optimized through innovative methodologies. Modern synthetic routes often employ catalytic cross-coupling reactions and microwave-assisted synthesis to achieve high yields and purity. These techniques not only streamline the production process but also reduce environmental impact, aligning with current green chemistry principles.
From an environmental perspective, understanding the degradation pathways of trifluoromethyl-containing compounds is critical. Recent research has focused on assessing the persistence of such compounds in aquatic environments. Results indicate that while they exhibit moderate biodegradability, their fluorinated nature may pose long-term ecological risks if not properly managed.
In conclusion, 5-fluoro, trifluoromethyl, and oxazole-based compounds like CAS No. 2229399-05-5 represent a frontier in chemical innovation. Their versatility across multiple domains underscores the importance of continued research into their properties and applications. As science advances, this compound is poised to play an increasingly significant role in shaping future technologies and therapeutic interventions.
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